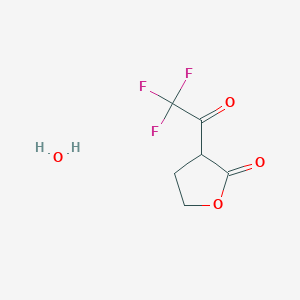

alpha-Trifluoroacetyl-gamma-butyrolactone hydrate

CAS No.:

Cat. No.: VC13556690

Molecular Formula: C6H7F3O4

Molecular Weight: 200.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7F3O4 |

|---|---|

| Molecular Weight | 200.11 g/mol |

| IUPAC Name | 3-(2,2,2-trifluoroacetyl)oxolan-2-one;hydrate |

| Standard InChI | InChI=1S/C6H5F3O3.H2O/c7-6(8,9)4(10)3-1-2-12-5(3)11;/h3H,1-2H2;1H2 |

| Standard InChI Key | RGAKSZXMGHSYGL-UHFFFAOYSA-N |

| SMILES | C1COC(=O)C1C(=O)C(F)(F)F.O |

| Canonical SMILES | C1COC(=O)C1C(=O)C(F)(F)F.O |

Introduction

Structural and Molecular Characteristics

The molecular formula of alpha-trifluoroacetyl-gamma-butyrolactone hydrate is C₆H₇F₃O₄, with a molecular weight of 200.11 g/mol. Its IUPAC name, 3-(2,2,2-trifluoroacetyl)oxolan-2-one hydrate, reflects the fusion of a gamma-butyrolactone ring (a five-membered lactone) with a trifluoroacetyl moiety. The hydrate form arises from the inclusion of water molecules in its crystal lattice, a feature that influences its solubility and stability.

The trifluoroacetyl group introduces strong electron-withdrawing effects, which polarize the lactone ring and enhance its susceptibility to nucleophilic attack. This property is critical for its applications in organic synthesis, where it serves as an electrophilic intermediate.

Synthesis Methods and Reaction Mechanisms

Alternative Approaches

A patent describing the synthesis of the related compound alpha-acetyl-gamma-butyrolactone (CAS 517-23-7) provides insights into scalable production methods. In this process, gamma-butyrolactone reacts with acetaldehyde in the presence of inorganic bases like potassium carbonate . While this route is optimized for cost-effective acetyl group incorporation, substituting acetaldehyde with TFAA could theoretically adapt the methodology for trifluoroacetyl derivative synthesis .

Physicochemical Properties

Alpha-trifluoroacetyl-gamma-butyrolactone hydrate exhibits distinct physical and chemical properties influenced by its fluorinated structure:

The compound’s flash point and thermal stability are inferred from its acetyl counterpart, which has a documented flash point of 140°C . The trifluoroacetyl group likely reduces boiling points compared to non-fluorinated analogs due to increased volatility.

Applications in Organic Synthesis and Medicinal Chemistry

Role as a Synthetic Intermediate

Alpha-trifluoroacetyl-gamma-butyrolactone hydrate is prized for its versatility in constructing complex molecules:

-

Nucleophilic Substitutions: The trifluoroacetyl group acts as a leaving group, facilitating the formation of carbon-nitrogen and carbon-oxygen bonds. For example, it participates in aminolysis reactions to yield trifluoroacetamide derivatives.

-

Peptide Mimetics: The lactone ring serves as a scaffold for synthesizing peptidomimetics, which are crucial in drug design to enhance metabolic stability.

| Hazard | Precautionary Measure | Source |

|---|---|---|

| Skin/Eye Irritation | Use nitrile gloves and safety goggles | |

| Moisture Sensitivity | Store under anhydrous conditions | |

| Incompatibilities | Avoid strong oxidizers and bases |

These guidelines are extrapolated from safety data for its acetyl analog, which causes skin and eye irritation .

Future Research Directions

Current research gaps include:

-

Catalytic Asymmetric Synthesis: Developing enantioselective methods to access chiral trifluoroacetylated lactones.

-

Biological Screening: Evaluating its inhibitory activity against targets like α-glucosidase or proteases.

-

Material Science Applications: Exploiting its fluorinated structure for designing hydrophobic coatings or polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume